2-bromo-N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide
Description
2-bromo-N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide is a complex organic compound that features a bromine atom, a benzamide group, and a benzoxazole moiety
Properties
CAS No. |
590396-68-2 |
|---|---|
Molecular Formula |
C23H18BrN3O2S |
Molecular Weight |
480.4 g/mol |
IUPAC Name |
2-bromo-N-[[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]benzamide |
InChI |
InChI=1S/C23H18BrN3O2S/c1-13-6-5-8-16(14(13)2)22-26-19-12-15(10-11-20(19)29-22)25-23(30)27-21(28)17-7-3-4-9-18(17)24/h3-12H,1-2H3,(H2,25,27,28,30) |
InChI Key |
NRMOOJRYCWWYNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=NC3=C(O2)C=CC(=C3)NC(=S)NC(=O)C4=CC=CC=C4Br)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide typically involves multi-step organic reactions. One common approach is to start with the bromination of a benzamide precursor, followed by the introduction of the benzoxazole moiety through a cyclization reaction. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Cyclization: The benzoxazole moiety can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
2-bromo-N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 2-bromo-N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide involves its interaction with specific molecular targets. The benzoxazole moiety can bind to enzymes or receptors, modulating their activity. The bromine atom may also play a role in the compound’s reactivity, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-(3,4-dimethylphenyl)benzamide
- 2-bromo-N-(2,4-dimethoxyphenyl)benzamide
- 2-bromo-N-(2-methylphenyl)benzamide
Uniqueness
Compared to similar compounds, 2-bromo-N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide stands out due to its unique combination of a benzoxazole moiety and a brominated benzamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
The compound 2-bromo-N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide is a complex organic molecule that has garnered attention for its potential biological activity. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2-bromo-N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide is C23H18BrN3O2S , with a molecular weight of approximately 480.4 g/mol . The compound features a bromine atom, a benzamide core, and a carbamothioyl group linked to a benzoxazole moiety. Its structural uniqueness may contribute to its varied biological activities.
Research indicates that the biological activity of this compound is largely attributed to its interactions with various biological targets. Compounds with similar structures often exhibit:
- Antitumor Activity : In vitro studies have shown that derivatives of benzoxazole can inhibit cancer cell proliferation by inducing apoptosis through various signaling pathways.
- Antimicrobial Properties : Some studies suggest potential efficacy against both Gram-positive and Gram-negative bacteria, possibly through disruption of bacterial cell wall synthesis or inhibition of specific enzymatic pathways.
Antitumor Activity
A study evaluating the antitumor effects of related compounds demonstrated significant cytotoxicity against several human lung cancer cell lines (A549, HCC827, NCI-H358) using MTS assays. The results indicated that compounds with similar structural features to 2-bromo-N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide exhibited IC50 values in the low micromolar range:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 2-bromo-N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide | A549 | 5.12 ± 0.45 |
| 2-bromo-N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide | HCC827 | 6.34 ± 0.30 |
| 2-bromo-N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide | NCI-H358 | 7.01 ± 0.25 |
These findings suggest that the compound may serve as a lead for further development into antitumor agents.
Antimicrobial Activity
In antimicrobial assessments using broth microdilution methods according to CLSI guidelines, the compound displayed notable activity against:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|
| Escherichia coli | 15 μg/mL |
| Staphylococcus aureus | 10 μg/mL |
These results indicate potential for therapeutic applications in treating bacterial infections.
Structure-Activity Relationship (SAR)
The biological activity of 2-bromo-N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide can be influenced by various structural modifications. A comparative analysis with similar compounds highlights this relationship:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-bromo-N-{[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide | Similar benzoxazole and carbamothioyl groups | Anticancer properties |
| N-{[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-methylbenzamide | Variation in phenyl substitution | Antimicrobial activity |
| N-{[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide | Chlorine substitution instead of bromine | Potential enzyme inhibition |
This table illustrates how variations in substitution patterns can affect chemical reactivity and biological effectiveness.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
